2-Chloro-3,5-dinitrobenzoyl chloride

Intramolecular NAS Leaving-group selectivity Heterocyclic synthesis

2-Chloro-3,5-dinitrobenzoyl chloride (CAS 42747-54-6; molecular formula C₇H₂Cl₂N₂O₅; MW 265.01 g/mol) is a polyfunctional aroyl chloride distinguished by the simultaneous presence of an acyl chloride moiety, two electron-withdrawing nitro groups at the 3- and 5-positions, and a chlorine substituent at the ortho (2-) position. This compound exists as a light yellow solid at ambient temperature and is synthesized from 2-chloro-3,5-dinitrobenzoic acid via thionyl chloride-mediated chlorination, typically achieving yields of 97.4%.

Molecular Formula C7H2Cl2N2O5
Molecular Weight 265.00 g/mol
Cat. No. B8553476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dinitrobenzoyl chloride
Molecular FormulaC7H2Cl2N2O5
Molecular Weight265.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H
InChIKeyQFGXKJGQMYAPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,5-dinitrobenzoyl chloride (CAS 42747-54-6): Core Physicochemical Profile for Procurement Evaluation


2-Chloro-3,5-dinitrobenzoyl chloride (CAS 42747-54-6; molecular formula C₇H₂Cl₂N₂O₅; MW 265.01 g/mol) is a polyfunctional aroyl chloride distinguished by the simultaneous presence of an acyl chloride moiety, two electron-withdrawing nitro groups at the 3- and 5-positions, and a chlorine substituent at the ortho (2-) position [1]. This compound exists as a light yellow solid at ambient temperature and is synthesized from 2-chloro-3,5-dinitrobenzoic acid via thionyl chloride-mediated chlorination, typically achieving yields of 97.4% [2][3]. Its computed LogP of 3.58 and polar surface area of 108.71 Ų distinguish it from the parent 3,5-dinitrobenzoyl chloride (LogP ~1.97; MW 230.56 g/mol) in terms of lipophilicity and molecular recognition properties . The compound is classified as stable under recommended storage conditions and is intended exclusively for industrial and research use .

Why 2-Chloro-3,5-dinitrobenzoyl chloride Cannot Be Replaced by 3,5-Dinitrobenzoyl chloride or Its 4-Chloro Isomer


The ortho-chloro substituent in 2-chloro-3,5-dinitrobenzoyl chloride is not a passive structural decoration—it fundamentally reprograms the compound's reactivity profile across multiple dimensions. In intramolecular nucleophilic aromatic substitution (NAS), the 2-chloro derivative follows a chloride-displacement pathway, whereas the non-chlorinated 3,5-dinitrobenzoyl analog proceeds via hydride displacement, yielding structurally distinct cyclization products [1]. In chiral stationary phase (CSP) applications, the 2-chloro positional isomer (CSP 2) and the 4-chloro isomer (CSP 1) exhibit divergent enantioseparation selectivity for amino alcohol β-agonists, despite comparable performance for dihydropyrimidinone analytes [2]. At the electronic level, the ortho-chloro group lowers the precursor acid pKa by approximately 1.3 units relative to 3,5-dinitrobenzoic acid (pKa 1.51 vs. 2.82), reflecting enhanced electron withdrawal that increases acyl chloride electrophilicity [3][4]. Furthermore, the LogP differential of ~1.6 units (3.58 vs. 1.97 for 3,5-dinitrobenzoyl chloride) translates to roughly 40-fold higher lipophilicity, profoundly affecting partitioning behavior in biphasic reaction systems and the chromatographic retention of derivatives . These orthogonal points of differentiation—mechanistic, stereo-electronic, and physicochemical—make generic substitution scientifically unjustifiable without explicit experimental verification.

Quantitative Differentiation Evidence for 2-Chloro-3,5-dinitrobenzoyl chloride vs. Closest Analogs


Divergent Leaving-Group Pathway in Intramolecular Nucleophilic Aromatic Substitution: Chloride vs. Hydride Displacement

In a direct comparative study, α-(N-substituted-N-2-chloro-3,5-dinitrobenzoylamino)phenylacetonitrile undergoes base-catalyzed cyclization with exclusive displacement of the aromatic chloride ion, whereas the corresponding α-(N-substituted-N-3,5-dinitrobenzoylamino) analog cyclizes via displacement of hydride ion, producing fundamentally different isoindolin-1-one products [1]. This mechanistic bifurcation—chloride versus hydride as the leaving group—demonstrates that the ortho-chloro substituent provides a synthetically exploitable secondary reactive site absent in the non-chlorinated 3,5-dinitrobenzoyl chloride.

Intramolecular NAS Leaving-group selectivity Heterocyclic synthesis Isoindolinone

Chiral Stationary Phase Enantioseparation: 2-Chloro vs. 4-Chloro Positional Isomers Exhibit Analyte-Class-Dependent Selectivity Divergence

Six chiral stationary phases (CSPs) were prepared from chiral selectors comprising either 4-chloro-3,5-dinitrobenzoic acid (CSP 1 series) or 2-chloro-3,5-dinitrobenzoic acid (CSP 2) with L-alanine and various π-donor aromatic units [1]. Under identical chromatographic conditions, CSP 1 and CSP 2 exhibited comparable enantioseparation efficiency for 13 racemic dihydropyrimidinone (DHPM) analytes. However, for amino alcohol β-agonist analytes, the two positional isomers displayed very different enantioseparation properties, indicating that the attachment position of the chloro-dinitrobenzoyl unit to the silica support profoundly alters chiral recognition capacity in an analyte-class-dependent manner [1].

Chiral chromatography CSP selectivity Enantiomeric resolution β-Agonist analysis

Enhanced Precursor Acid Acidity: pKa 1.51 (2-Chloro-3,5-dinitrobenzoic acid) vs. pKa 2.82 (3,5-Dinitrobenzoic acid)

The predicted pKa of 2-chloro-3,5-dinitrobenzoic acid (the immediate precursor of the target acyl chloride) is 1.51 ± 0.10, compared with the experimentally determined pKa of 2.82 for 3,5-dinitrobenzoic acid [1][2]. This ΔpKa of approximately 1.3 units corresponds to a roughly 20-fold increase in acid strength, attributable to the additional electron-withdrawing inductive (-I) effect of the ortho-chloro substituent superimposed on the mesomeric withdrawal of the two meta-nitro groups. Since acyl chloride reactivity toward nucleophiles correlates with the electron deficiency at the carbonyl carbon—which in turn tracks with precursor acid strength—this pKa differential provides a quantifiable proxy for the enhanced electrophilicity of 2-chloro-3,5-dinitrobenzoyl chloride relative to 3,5-dinitrobenzoyl chloride.

Acidity enhancement Electron-withdrawing effect Acyl chloride reactivity Hammett analysis

Lipophilicity Differential: LogP 3.58 (Target) vs. LogP 1.97 (3,5-Dinitrobenzoyl chloride) — A ~40-Fold Increase in Octanol/Water Partitioning

The computed octanol/water partition coefficient (LogP) of 2-chloro-3,5-dinitrobenzoyl chloride is 3.58, compared with 1.97 for 3,5-dinitrobenzoyl chloride . This difference of approximately 1.6 LogP units corresponds to roughly a 40-fold increase in lipophilicity. The enhanced LogP arises from the replacement of an aromatic hydrogen (in 3,5-dinitrobenzoyl chloride) with a chlorine atom (in the target compound), which increases both molecular weight (265.01 vs. 230.56 g/mol) and hydrophobic surface area. This property difference has practical consequences for: (i) the partitioning behavior of the reagent and its derivatives in liquid-liquid extraction workflows; (ii) reversed-phase HPLC retention times of derivatized analytes; and (iii) the membrane permeability of any bioactive conjugates prepared from this acyl chloride.

Lipophilicity Partition coefficient Biphasic reactivity Chromatographic retention

Validated High-Yield Synthesis: 97.4% Isolated Yield via SOCl₂/DMF Protocol at Multi-Gram Scale

A reproducible synthetic protocol for 2-chloro-3,5-dinitrobenzoyl chloride was independently documented in two Chinese patents (CN102731339A and CN102659616A), both reporting an isolated yield of 97.4% for the reaction of 2-chloro-3,5-dinitrobenzoic acid (24.6 g, 100 mmol) with thionyl chloride (150 mL, 2.0 mol) catalyzed by DMF (0.5 mL) at 60–70°C for 5–6 hours, followed by concentration under reduced pressure [1][2]. The product was obtained as a light yellow solid, and its identity was confirmed by conversion to 2-chloro-3,5-dinitrobenzamide (¹H NMR: δ 9.00, d, J = 2.64 Hz, 1H; δ 8.54, d, J = 2.64 Hz, 1H; δ 8.30, s, 1H; δ 8.12, s, 1H in CDCl₃), obtained in 85.8% yield upon quenching with ammonia [2]. This high and reproducible yield ensures reliable access to the compound at scales relevant for both research and pilot production.

Synthetic scalability Process reproducibility Acyl chloride preparation Procurement quality

Evidence-Backed Application Scenarios Where 2-Chloro-3,5-dinitrobenzoyl chloride Delivers Verifiable Advantage


Sequential Bifunctional Derivatization Exploiting Orthogonal Acyl Chloride and Aromatic Chloride Reactivity

In synthetic workflows requiring stepwise functionalization—first via nucleophilic acyl substitution at the carbonyl, then via nucleophilic aromatic substitution at the ortho-chloro position—2-chloro-3,5-dinitrobenzoyl chloride provides a unique bifunctional scaffold. The 1972 study by Bayne et al. demonstrated that after acylation of α-aminophenylacetonitriles, the ortho-chloro group in the resulting 2-chloro-3,5-dinitrobenzamide undergoes base-catalyzed intramolecular NAS with chloride displacement, whereas the analogous 3,5-dinitrobenzamide derivative can only cyclize via hydride displacement, yielding a different connectivity [1]. This sequential reactivity profile is directly relevant to the construction of isoindolinone libraries, benzothiazinone antitubercular agents, and nitrophenylaziridine prodrugs where the 2-chloro-3,5-dinitrobenzoyl moiety has been employed as a key intermediate .

Chiral Stationary Phase Development for β-Agonist Enantiomer Analysis in Pharmaceutical Quality Control

For laboratories developing or procuring CSPs for the enantiomeric purity analysis of amino alcohol β-agonists (e.g., salbutamol, clenbuterol, and related bronchodilators), the 2-chloro-3,5-dinitrobenzoyl-derived CSP architecture offers enantioselectivity that the 4-chloro isomer cannot replicate. Gazić et al. (2005) demonstrated that while CSP 1 (4-chloro series) and CSP 2 (2-chloro series) performed comparably for dihydropyrimidinone enantiomers, the two CSP types diverged sharply in their ability to resolve amino alcohol β-agonists [2]. The origin of this divergence lies in the different spatial presentation of the π-acidic dinitrobenzoyl unit when tethered through the 2-position versus the 4-position, which alters the geometric complementarity between the selector and β-agonist analytes during chiral recognition [2].

Pre-Column Derivatization for Sensitive HPLC-UV Detection of Taurine and Non-Chromophoric Amines in Biological Matrices

Patent CN102659616A establishes 2-chloro-3,5-dinitrobenzamide (derived directly from the target acyl chloride via ammonia quenching) as a pre-column derivatization reagent for taurine analysis by HPLC, with claimed advantages over 2,4-dinitrofluorobenzene (Sanger's reagent) in terms of reaction condition mildness, derivatization speed, and detection sensitivity [3]. The derivatization protocol involves heating the analyte with 2-chloro-3,5-dinitrobenzamide in acetonitrile/sodium bicarbonate (pH 9.0) at 60°C for 15–60 minutes, with the resulting dinitrophenyl derivative exhibiting strong UV absorption suited for quantitative detection [3]. The 2-chloro substituent on the benzamide reagent contributes to the stability of the derivatizing agent during storage—an advantage over the more hydrolysis-prone 3,5-dinitrobenzoyl chloride that requires anhydrous handling [1].

Synthesis of High-Performance Blue Azo Disperse Dyes for Polyester Textile Applications

The compound serves as a critical diazo-component precursor in the synthesis of brilliant blue azo disperse dyes for polyester materials. Thiel et al. reported the preparation of 53 donor-acceptor substituted azo dyes of the benzene series, wherein 2-chloro-3,5-dinitrobenzoyl chloride-derived intermediates were converted to coupling components that, upon diazotization and coupling, yielded coloristically excellent brilliant blue dyes with strong substantivity for polyester fiber . The ortho-chloro substituent contributes to the bathochromic shift and color brilliance of the final dye through its combined electronic and steric influence on the azo chromophore, a property that the non-chlorinated 3,5-dinitrobenzoyl-based analogs cannot fully replicate .

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